3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Description
3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a thieno[2,3-b]pyridine derivative characterized by a fused thiophene-pyridine core. Its structure includes a 4-chlorobenzoyl group at position 2, a 4-isopropylphenyl substituent at position 4, and amino groups at positions 3 and 4. Thieno[2,3-b]pyridines are recognized for their pharmacological relevance, particularly as kinase inhibitors, with structural modifications (e.g., halogenation, aryl substitutions) modulating activity and selectivity .
Properties
IUPAC Name |
3,6-diamino-2-(4-chlorobenzoyl)-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS/c1-12(2)13-3-5-14(6-4-13)18-17(11-26)23(28)29-24-19(18)20(27)22(31-24)21(30)15-7-9-16(25)10-8-15/h3-10,12H,27H2,1-2H3,(H2,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFXGFZAQYPTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound with the molecular formula . This compound belongs to the thieno[2,3-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure features multiple functional groups that contribute to its potential therapeutic applications.
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator. It has shown significant promise as a selective inhibitor of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) , which is crucial for developing antimalarial therapies. The compound's mechanism of action likely involves binding to active sites of enzymes or modulating receptor functions through specific interactions with binding sites .
Biological Activity Overview
The following table summarizes key biological activities and findings related to 3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile:
Case Studies and Research Findings
- Inhibition of PfGSK-3 : A study demonstrated that derivatives of thieno[2,3-b]pyridine compounds, including the target compound, were effective PfGSK-3 inhibitors. The selectivity towards PfGSK-3 was attributed to structural differences in the ATP-binding pockets between human and plasmodial enzymes .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the substitution pattern significantly affect biological activity. The presence of the 4-chlorobenzoyl moiety and isopropylphenyl group enhances the compound's interaction with target enzymes .
- Potential for Drug Development : Given its unique properties and biological activities, 3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile is considered a promising candidate for further investigation in drug development aimed at treating malaria and possibly other diseases influenced by GSK-3 activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Derivatives
Key Comparative Insights
Chlorobenzoyl positioning: Para-substitution (4-chlorobenzoyl) vs. meta (3-chlorobenzoyl) impacts steric interactions with kinase active sites. The 3-chloro analog in showed potent GSK-3 inhibition (IC₅₀ = 60 nM), suggesting meta-substitution may optimize binding.
Synthetic Methodologies: Thieno[2,3-b]pyridines are typically synthesized via cyclocondensation of thiophene precursors with nitriles or malononitrile derivatives. For example, refluxing with malononitrile in ethanol yields carbonitrile-functionalized products (63% yield in ). The 4-isopropylphenyl variant likely follows analogous routes, though substituent bulk may necessitate extended reaction times or elevated temperatures.
Biological Selectivity: Compounds with 2-aryl substitutions (e.g., 2-thienyl in ) exhibit broader kinase inhibition but lower selectivity. In contrast, 2-aroylthienopyridines (e.g., 4-chlorobenzoyl) demonstrate improved selectivity for plasmodial GSK-3 over human isoforms .
This feature is shared with pyrimidine-carbonitrile hybrids, which show nanomolar IC₅₀ values against RET kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
